Doxepin Hydrochloride

Histamine H1 receptor Radioligand binding Neuropsychopharmacology

Doxepin hydrochloride is a tricyclic antidepressant (TCA) formulated as an 85:15 mixture of E- and Z-geometric isomers. It functions as a dual serotonin-norepinephrine reuptake inhibitor while simultaneously exerting exceptionally potent antagonism at the histamine H1 receptor (Kd as low as 0.24 nM in human brain tissue).

Molecular Formula C19H22ClNO
Molecular Weight 315.8 g/mol
Cat. No. B7820734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxepin Hydrochloride
Molecular FormulaC19H22ClNO
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
InChIInChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H
InChIKeyMHNSPTUQQIYJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxepin Hydrochloride Procurement Guide: Receptor Binding Profile, Isomer Composition, and Pharmacogenomic Differentiation


Doxepin hydrochloride is a tricyclic antidepressant (TCA) formulated as an 85:15 mixture of E- and Z-geometric isomers [1]. It functions as a dual serotonin-norepinephrine reuptake inhibitor while simultaneously exerting exceptionally potent antagonism at the histamine H1 receptor (Kd as low as 0.24 nM in human brain tissue) [2]. Beyond its classical antidepressant indication, doxepin hydrochloride has been uniquely repurposed at low doses (3–6 mg) for sleep maintenance insomnia and formulated as a 5% topical cream for pruritus associated with atopic dermatitis — applications that exploit its H1 receptor potency in ways that distinguish it mechanistically and clinically from close TCA analogs such as amitriptyline, nortriptyline, and imipramine [3][4].

Why In-Class Tricyclic Antidepressant Substitution Is Not Supported by Quantitative Evidence for Doxepin Hydrochloride


Doxepin hydrochloride cannot be freely interchanged with other tricyclic antidepressants because its pharmacological signature is dominated by an H1 receptor affinity (Kd = 0.24 nM [1]) that is approximately 75-fold more potent than amitriptyline at muscarinic receptors (Kd = 18 nM) and orders of magnitude greater than the H1 affinity of other TCAs such as nortriptyline, which is 25-fold less potent at H1 receptors [2]. Furthermore, the commercial product is an 85:15 E/Z isomeric mixture in which the Z-isomer possesses approximately 5.2-fold higher H1R binding affinity than the E-isomer , meaning that differences in isomer ratio between manufactured batches or alternative sources could materially alter receptor occupancy. When combined with doxepin's distinct CYP2D6-dependent dose-adjustment requirements — including a 2-fold dose increase for ultra-rapid metabolizers versus 1.6–1.7-fold for other TCAs [3] — substitution introduces quantifiable risks of both under-dosing and off-target anticholinergic burden that are avoided when doxepin hydrochloride is selected specifically.

Doxepin Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


H1 Receptor Binding Affinity in Human Brain: Doxepin vs. Amitriptyline, Nortriptyline, and Fluvoxamine

In a direct comparison using radioligand binding assays on normal human brain tissue obtained at autopsy, doxepin exhibited a Kd of 0.24 nM at the histamine H1 receptor, making it the most potent H1 antagonist among the 25 antidepressants tested [1]. By contrast, amitriptyline showed a Kd of 18 nM at the muscarinic receptor (its strongest off-target interaction), while fluvoxamine displayed a Kd of 109 µM at H1, representing a >450,000-fold difference in H1 affinity between doxepin and fluvoxamine [1]. Additionally, relative potency analysis at equivalent H1 antagonist doses shows nortriptyline is 25-fold less potent at H1 receptors than doxepin, such that at an H1-equivalent sedative dose, nortriptyline delivers 15-fold greater muscarinic and α1-adrenergic receptor blockade [2].

Histamine H1 receptor Radioligand binding Neuropsychopharmacology

E/Z Isomer Differential H1 Receptor Affinity: Z-Isomer 5.2-Fold More Potent Than E-Isomer

Commercial doxepin hydrochloride is an 85:15 mixture of E- and Z-isomers. Using receptor-bound ligand analysis on purified wild-type (WT) histamine H1 receptor protein complexed with doxepin, Kaneko et al. (2024) demonstrated that the E/Z ratio bound to WT H1R was 55:45 — a marked shift from the 85:15 ratio in the applied ligand mixture . This indicates the Z-isomer binds WT H1R with approximately 5.2-fold higher affinity than the E-isomer. In contrast, with the T1123.37V mutant receptor, the E/Z ratio remained 89:11, confirming that both isomers had similar affinities in the mutant and that the Thr112 residue specifically contributes to Z-isomer selectivity . Independent pharmacokinetic studies confirm that Z-doxepin and its metabolite Z-N-desmethyldoxepin are both active antidepressants, whereas the corresponding E-isomers are less active therapeutically [1].

Stereochemistry Receptor binding Molecular dynamics

Topical 5% Doxepin Cream vs. Vehicle Control for Atopic Dermatitis Pruritus: Randomized Controlled Trial

In a double-blind, vehicle-controlled, multicenter study of 270 patients with atopic dermatitis and moderate-to-severe pruritus, topical 5% doxepin cream produced pruritus relief in 85% of treated patients versus 57% of vehicle-treated patients by day 7 (p < 0.01), with the majority of positive responses occurring within the first 24 hours [1]. Pruritus severity scores demonstrated significantly greater improvement with topical doxepin at each study visit. The physician's global evaluation of eczema also significantly favored topical doxepin on day 7 (p < 0.01) [1]. This antipruritic effect is mechanistically attributed to doxepin's dual H1 and H2 receptor antagonism at peripheral nerve endings in the skin, a property not shared to the same degree by other topical antihistamine formulations [1]. Of note, drowsiness occurred in 37 doxepin-treated patients vs. 3 vehicle-treated patients, consistent with systemic absorption of the potent H1 antagonist [1].

Dermatology Pruritus Topical H1 antagonist

Serum Anticholinergic Activity: Doxepin vs. Amitriptyline in Maintenance Therapy

In a clinical study measuring antimuscarinic activity in serum using a radioreceptor assay, depressive patients receiving maintenance amitriptyline (50–300 mg/day) exhibited serum anticholinergic activity of 2.7 ± 0.4 ng/ml atropine equivalents, whereas patients receiving doxepin (50–225 mg/day) exhibited 1.1 ± 0.2 ng/ml [1]. This represents a 2.45-fold lower anticholinergic burden for doxepin at comparable therapeutic dose ranges. Furthermore, the correlation between serum drug concentration and antimuscarinic activity was highly significant for amitriptyline (r = 0.92, P < 0.001) and its metabolite nortriptyline (r = 0.79), but notably weaker for doxepin (r = 0.42, P < 0.05), indicating that doxepin's anticholinergic effects are less directly concentration-dependent, likely due to its lower intrinsic affinity for muscarinic receptors [1][2].

Anticholinergic burden Therapeutic drug monitoring Tolerability

CYP2D6 Pharmacogenomic Dose Adjustment: Doxepin Requires a 2.0× Dose Multiplier for Ultra-Rapid Metabolizers vs. 1.6–1.7× for Other TCAs

The Dutch Pharmacogenetics Working Group (DPWG) 2026 guideline provides gene–drug interaction recommendations for five TCAs. For CYP2D6 ultra-rapid metabolizers (UM), the recommended dose adjustments are: doxepin 2.0 times the normal dose, amitriptyline 1.6 times, clomipramine 1.5 times, imipramine 1.7 times, and nortriptyline 1.7 times [1]. For CYP2D6 poor metabolizers (PM), dose reductions also differ: doxepin requires reduction to 40% of the normal dose, compared to amitriptyline 60%, clomipramine 50%, imipramine 30%, and nortriptyline 40% [1]. These quantitative differences reflect doxepin's greater dependence on CYP2D6-mediated metabolism relative to other TCAs. The DPWG classifies CYP2D6 genotyping as 'potentially beneficial' prior to initiating doxepin therapy [1].

Pharmacogenomics CYP2D6 Precision dosing

Transporter Selectivity: Doxepin Preferentially Binds SERT and NET Over DAT by >178-Fold

Doxepin hydrochloride binds to the serotonin transporter (SERT) with Kd = 68 nM and the norepinephrine transporter (NET) with Kd = 29.5 nM, while its affinity for the dopamine transporter (DAT) is Kd = 12,100 nM [1]. This represents 178-fold selectivity for SERT over DAT and 410-fold selectivity for NET over DAT. In parallel, doxepin demonstrates pronounced selectivity within the histamine receptor family: H1 Ki = 1.23 nM vs. H2 Ki = 170 nM (138-fold), H3 Ki = 39,810 nM (>32,000-fold), and H4 Ki = 15,135 nM (>12,000-fold) [1]. This dual selectivity profile — preferential monoamine reuptake inhibition at SERT/NET while sparing DAT, combined with near-exclusive H1 histamine receptor engagement — distinguishes doxepin from tertiary amine TCAs such as amitriptyline and imipramine, which exhibit more balanced binding across these target classes [2].

Monoamine transporters Binding selectivity Off-target profiling

Doxepin Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differentiation


Low-Dose Formulation Development for Sleep Maintenance Insomnia (3–6 mg Oral)

Doxepin's sub-nanomolar H1 receptor Kd (0.24 nM [1]) uniquely enables effective and selective H1 antagonism at oral doses of only 3–6 mg, as reflected in the FDA-approved Silenor formulation. At this dose range, doxepin functions as a pure antihistamine without clinically meaningful SERT/NET inhibition, thereby avoiding the anticholinergic and cardiovascular liabilities of higher TCA doses [1]. This dose-dependent selectivity window is not replicable with amitriptyline or nortriptyline, which would require H1-equivalent doses that engage muscarinic and α1-adrenergic receptors 15-fold more potently [2]. For CROs and formulators developing sleep-maintenance therapeutics, doxepin hydrochloride represents a compound where validated low-dose efficacy is mechanistically inseparable from its extreme H1 potency.

Topical Antipruritic Product Development (5% Cream Formulation)

The vehicle-controlled RCT demonstrating 85% vs. 57% pruritus relief (NNT ≈ 3.6) for topical 5% doxepin cream in atopic dermatitis [1] establishes an evidence threshold that any competing topical antipruritic candidate must match or exceed. Doxepin's dual H1/H2 antagonism at cutaneous nerve endings provides a mechanistic basis distinct from topical corticosteroids or calcineurin inhibitors. Development teams evaluating topical formulations for pruritus should consider that doxepin's peripheral H1 receptor engagement has been further validated in experimental human models, where topical doxepin abolished histaminergic itch and reduced nonhistaminergic itch and related neurogenic inflammation [2].

Pharmacogenomically-Guided Clinical Trial Design with CYP2D6-Stratified Dosing

The DPWG guideline's distinct CYP2D6 dose-adjustment parameters for doxepin — specifically the 2.0× dose multiplier for ultra-rapid metabolizers versus 1.6–1.7× for other TCAs [1] — provides an evidence-based framework for clinical trials requiring genotype-stratified dosing. Doxepin's metabolic reliance on both CYP2D6 and CYP2C19, substantiated by pharmacokinetic studies demonstrating stereoselective metabolism of E- and Z-isomers [2], makes it an informative probe substrate for pharmacogenomic studies of TCA metabolism. Trial sponsors and academic research groups can leverage these quantified dose-adjustment parameters to design protocols with reduced pharmacokinetic variability and enhanced safety margins.

Receptor Occupancy Studies and PET Tracer Development Utilizing H1-Specific Binding

Doxepin's extraordinarily high H1 receptor affinity (Kd = 0.24 nM in human brain [1]) and its >32,000-fold selectivity over H3 and >12,000-fold selectivity over H4 receptors [2] make it an ideal reference ligand for H1 receptor occupancy studies. Neuroimaging studies have already utilized doxepin's binding potential (BP = Bmax/Kd) to quantify H1 receptor availability in human brain regions on a voxel-by-voxel basis [3]. For laboratories developing PET tracers or conducting receptor occupancy assays, doxepin hydrochloride serves as a well-characterized, commercially available H1 receptor standard against which novel ligands can be benchmarked.

Quote Request

Request a Quote for Doxepin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.